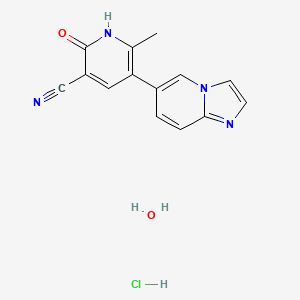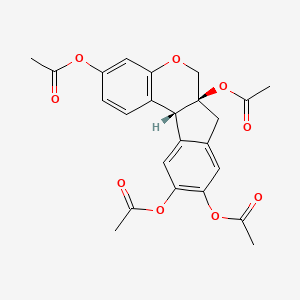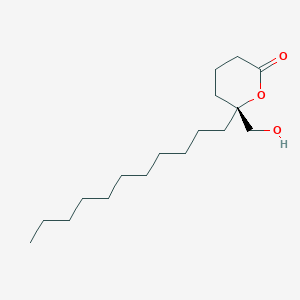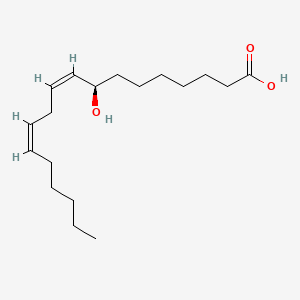
Eleutherobin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eleutherobin is a natural product isolated from marine soft corals. Its in vitro anticancer activity has drawn significant attention . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: Eleutherobin can be synthesized through various routes, although its isolation from natural sources remains the primary method.
Reaction Conditions: Specific synthetic conditions vary, but they often involve complex organic chemistry reactions.
Industrial Production: While industrial-scale production is limited, researchers continue to explore efficient methods for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: Eleutherobin undergoes diverse reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidants (e.g., peracids), reducing agents (e.g., hydrides), and Lewis acids are employed.
Major Products: These reactions yield various derivatives, each with unique properties.
Scientific Research Applications
Chemistry: Eleutherobin serves as a valuable tool for studying organic synthesis and reaction mechanisms.
Biology: Researchers investigate its impact on cellular processes, including microtubule dynamics.
Medicine: Its potential as an anticancer agent warrants further exploration.
Industry: Although not widely used, this compound’s bioactivity inspires interest in drug development.
Mechanism of Action
Microtubule Stabilization: Eleutherobin binds to microtubules, stabilizing them and disrupting cell division.
Molecular Targets: It interacts with tubulin subunits, affecting microtubule assembly dynamics.
Pathways: this compound-induced microtubule stabilization leads to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Unique Features: Eleutherobin’s distinct structure sets it apart from other diterpene glycosides.
Similar Compounds: While this compound shares some properties with paclitaxel (Taxol), its unique glycoside moiety distinguishes it.
Properties
CAS No. |
174545-76-7 |
|---|---|
Molecular Formula |
C35H48N2O10 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
[(1S,2S,4R,8R,9S,10Z,12R)-11-[[(2R,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-12-methoxy-1,5-dimethyl-8-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-5,10,13-trien-2-yl] (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C35H48N2O10/c1-20(2)25-10-8-21(3)26-15-29(46-30(40)11-9-24-16-37(6)19-36-24)34(5)12-13-35(42-7,47-34)23(14-27(25)26)17-43-33-32(45-22(4)38)31(41)28(39)18-44-33/h8-9,11-14,16,19-20,25-29,31-33,39,41H,10,15,17-18H2,1-7H3/b11-9+,23-14-/t25-,26+,27-,28-,29+,31-,32+,33-,34+,35-/m1/s1 |
InChI Key |
XOPYFXBZMVTEJF-PDACKIITSA-N |
SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Isomeric SMILES |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/CO[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)OC(=O)C)OC)C)OC(=O)/C=C/C5=CN(C=N5)C)C(C)C |
Canonical SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Synonyms |
eleutherobin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole](/img/structure/B1238848.png)
![(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238849.png)
![(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphoryl]-1-oxoethyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1238850.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1238852.png)
![(2R,4S,5S)-2-[[(2R,6S,8aS)-7-amino-6-[(2R,4R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1238853.png)




![5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3h)-thione](/img/structure/B1238861.png)




